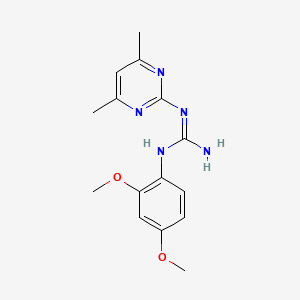![molecular formula C23H20N2O5 B5290733 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide, also known as BON, is a chemical compound that has been widely used in scientific research. BON belongs to the family of acrylamide derivatives and is known for its unique properties that make it useful in various fields of research.
Wirkmechanismus
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide exerts its inhibitory effect by binding to the active site of enzymes and proteins, thereby preventing their normal function. It has been shown to bind to the ATP-binding site of protein kinases and inhibit their activity. This compound has also been shown to inhibit the activity of proteases by binding to their active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases. This compound has also been shown to inhibit the growth of bacteria by inhibiting the activity of proteases. Additionally, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide has several advantages and limitations when used in lab experiments. One advantage is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in various cellular processes. However, one limitation is that this compound may not be effective in inhibiting all enzymes and proteins, and its specificity may vary depending on the target protein.
Zukünftige Richtungen
There are several future directions for the use of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide in scientific research. One direction is the development of more potent and specific inhibitors based on the structure of this compound. Another direction is the use of this compound as a tool to study the function of specific enzymes and proteins in disease states. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit various enzymes and proteins. It has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research. Overall, this compound is a valuable tool for studying the function of enzymes and proteins in various cellular processes.
Synthesemethoden
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as piperidine. The resulting product is then reacted with benzyl bromide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide has been extensively used in scientific research due to its ability to inhibit various enzymes and proteins. It has been shown to inhibit the activity of protein kinases, proteases, and phosphatases, which are essential components of many cellular processes. This compound has also been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-22-15-17(11-13-21(22)30-16-18-7-3-2-4-8-18)12-14-23(26)24-19-9-5-6-10-20(19)25(27)28/h2-15H,16H2,1H3,(H,24,26)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCPUOJTMDGKK-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5290666.png)
![methyl 1-{[2-(4-fluorophenyl)-3-oxopiperazin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5290669.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5290691.png)
![7-[(cis-4-aminocyclohexyl)methyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5290695.png)

![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
